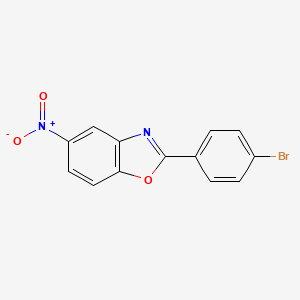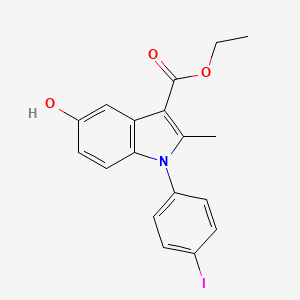![molecular formula C14H12N2O4 B11682773 4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11682773.png)
4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-[(E)-{2-[(2-metilfurano-3-il)carbonil]hidrazinilideno}metil]benzoico es un compuesto orgánico que presenta un grupo ácido benzoico unido a un derivado de hidrazona de 2-metilfurano
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 4-[(E)-{2-[(2-metilfurano-3-il)carbonil]hidrazinilideno}metil]benzoico generalmente implica la condensación de ácido 4-formilbenzoico con 2-metilfurano-3-carbohidrazida. La reacción se lleva a cabo en condiciones ácidas o básicas para facilitar la formación del enlace hidrazona. Las condiciones de reacción pueden variar, pero los solventes comunes incluyen etanol o metanol, y la reacción a menudo se realiza a temperaturas elevadas para asegurar la conversión completa.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para obtener rendimientos y pureza más altos, así como la implementación de técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-[(E)-{2-[(2-metilfurano-3-il)carbonil]hidrazinilideno}metil]benzoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar las correspondientes furanonas.
Reducción: El enlace hidrazona se puede reducir para formar el derivado de hidrazina correspondiente.
Sustitución: El grupo ácido benzoico puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃).
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Las reacciones de sustitución aromática electrofílica a menudo requieren catalizadores como cloruro de aluminio (AlCl₃) o cloruro de hierro (III) (FeCl₃).
Productos Principales
Oxidación: Furanonas y otros derivados oxidados.
Reducción: Derivados de hidrazina.
Sustitución: Varios derivados de ácido benzoico sustituidos.
Aplicaciones Científicas De Investigación
El ácido 4-[(E)-{2-[(2-metilfurano-3-il)carbonil]hidrazinilideno}metil]benzoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-[(E)-{2-[(2-metilfurano-3-il)carbonil]hidrazinilideno}metil]benzoico depende de su aplicación específica. En los sistemas biológicos, puede interactuar con dianas moleculares como enzimas o receptores, modulando su actividad. El enlace hidrazona también puede sufrir hidrólisis en condiciones fisiológicas, liberando metabolitos activos que ejercen sus efectos a través de diversas vías.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-[(E)-{2-[(2-furil)carbonil]hidrazinilideno}metil]benzoico: Estructura similar pero con un anillo de furano en lugar de un anillo de 2-metilfurano.
Ácido 4-[(E)-{2-[(2-tienil)carbonil]hidrazinilideno}metil]benzoico: Contiene un anillo de tiofeno en lugar de un anillo de furano.
Unicidad
El ácido 4-[(E)-{2-[(2-metilfurano-3-il)carbonil]hidrazinilideno}metil]benzoico es único debido a la presencia del anillo de 2-metilfurano, que imparte propiedades electrónicas y estéricas distintas. Esto puede influir en su reactividad e interacciones con dianas biológicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H12N2O4 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
4-[(E)-[(2-methylfuran-3-carbonyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-9-12(6-7-20-9)13(17)16-15-8-10-2-4-11(5-3-10)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+ |
Clave InChI |
DYRVSNIYOWNPBW-OVCLIPMQSA-N |
SMILES isomérico |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
SMILES canónico |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)
![2-{1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11682699.png)

![4-[(2-bromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682709.png)
![(2Z)-N-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682715.png)

![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
![3-chloro-7-(cyclohexylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11682732.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11682744.png)

![(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682751.png)
![Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11682755.png)
![4-[(2-bromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11682763.png)
